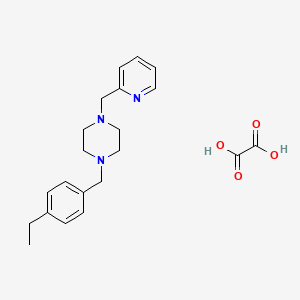
1-(4-ethylbenzyl)-4-(2-pyridinylmethyl)piperazine oxalate
Descripción general
Descripción
The research on piperazine derivatives, including 1-(4-ethylbenzyl)-4-(2-pyridinylmethyl)piperazine oxalate, mainly focuses on their synthesis and potential applications due to their diverse biological activities. These compounds are of interest in the development of new pharmaceuticals and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through reductive amination, amide hydrolysis, and N-alkylation has been reported (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular and crystal structures of piperazine derivatives are typically characterized by single-crystal X-ray diffraction analysis. This provides detailed information on the molecular conformation, crystal system, and the presence or absence of intra- or intermolecular hydrogen bonds, which are crucial for understanding the compound's chemical behavior and reactivity (Xue Si-jia, 2011).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including carbonylation reactions that involve dehydrogenation and carbonylation at a C−H bond. Such reactions are influenced by the electronic nature of substituents on the piperazine ring and are essential for the synthesis of novel compounds with potential biological activities (Y. Ishii et al., 1997).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are determined using various analytical techniques. These properties are crucial for the compound's application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity to biological receptors, are evaluated through spectroscopic methods and bioactivity assays. For instance, the binding affinities of certain piperazine derivatives to dopamine receptors indicate their potential as ligands for neurological receptors (Li Gu-ca, 2014).
Propiedades
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-2-17-6-8-18(9-7-17)15-21-11-13-22(14-12-21)16-19-5-3-4-10-20-19;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIXLNUWCHYQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(2,5-difluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013379.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-benzoyl-1-piperazinyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4013385.png)

![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013422.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4013429.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B4013437.png)

![4-benzyl-3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B4013440.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4013450.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4013454.png)


![methyl 4-[1,3-bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl]benzoate](/img/structure/B4013475.png)